Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate

Cross-coupling kinetics Quinone electrophilicity Cardiovascular intermediate

Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate (CAS 83893-49-6; C₁₁H₁₁BrO₄; MW 287.11) is a brominated para-quinone derivative bearing a methyl butanoate ester side chain. The compound is classified as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
Cat. No. B15329915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=O)C(=CC1=O)Br)C(=O)OC
InChIInChI=1S/C11H11BrO4/c1-3-6(11(15)16-2)7-4-10(14)8(12)5-9(7)13/h4-6H,3H2,1-2H3
InChIKeyXSECDPCETCTVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate – Core Structural and Sourcing Baseline


Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate (CAS 83893-49-6; C₁₁H₁₁BrO₄; MW 287.11) is a brominated para-quinone derivative bearing a methyl butanoate ester side chain. The compound is classified as a synthetic intermediate in pharmaceutical and agrochemical research [1]. Its cyclohexadienedione core features a bromine atom at C-4 and a 2-(methoxycarbonyl)butyl substituent at C-1, generating a polarized, electrophilic scaffold amenable to further diversification . Commercially, it is available from specialist chemical suppliers at purities ≥95% . This compound serves as a versatile building block for generating libraries of functionalized quinone derivatives, particularly in programs targeting cardiovascular ion channels [2].

Why In-Class Quinone Building Blocks Cannot Replace Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate


Halogenated cyclohexadienedione esters are not fungible intermediates. The combined presence of a C-4 bromine and a 2-butanoate ester side chain on this specific scaffold is required for generating the di(hetero)arylcyclohexane pharmacophore found in KATP channel inhibitors under investigation for sudden cardiac death prevention [1]. Replacing the bromine with chlorine alters the oxidative addition kinetics in subsequent cross-coupling steps, while shortening or lengthening the ester side chain modifies the conformational bias during the key cyclization step that constructs the tetracyclic core [1]. Furthermore, the methyl ester is specifically required because alternative esters undergo competing transesterification side reactions under the patented reaction conditions [1]. These inseparable structural requirements mean that procurement of a close analog—even one differing by a single carbon in the side chain—will cause a failure in the published synthetic route. The quantitative evidence below demonstrates why Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is the sole validated starting material for this class of intermediates.

Quantitative Differentiation: Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate vs. Closest Analogs


Steric and Electronic Demands in Pd-Catalyzed Cross-Coupling: C-4 Bromine vs. Chlorine

In the synthesis of di(hetero)arylcyclohexane KATP channel inhibitors, the C-4 bromine atom of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate undergoes a Pd(0)-mediated oxidative addition with a rate constant approximately 3-fold higher than the corresponding 4-chloro analog under identical conditions (Pd(PPh₃)₄, 80 °C, DMF) [1]. The bromine's larger atomic radius and lower C–Br bond dissociation energy (285 kJ/mol vs. 327 kJ/mol for C–Cl) facilitates the initial step of the catalytic cycle, enabling complete conversion within 6 hours, whereas the 4-chloro substrate requires >18 hours and yields only 62% of the coupled product [1].

Cross-coupling kinetics Quinone electrophilicity Cardiovascular intermediate

Side-Chain Length Defines Cyclization Efficiency: Butanoate vs. Propanoate vs. Acetate Ester

The 2-butanoate side chain of the target compound provides an optimal tether length (4-carbon backbone) for the intramolecular trapping of a photochemically generated quinone methide intermediate [1]. When the side chain is shortened to propanoate (3-carbon backbone), the cyclization yield drops from 72% to 34% because the ester carbonyl cannot reach the electrophilic methide carbon without inducing ring strain in the transition state [1]. Conversely, the pentanoate (5-carbon backbone) leads to competing intermolecular dimerization (41% dimer observed) due to increased conformational entropy [1].

Intramolecular cyclization Conformational pre-organization Quinone methide trapping

Ester Leaving Group Specificity: Methyl Ester Prevents Transesterification Side Reactions

During the base-mediated alkylation step that installs the heteroaryl group onto the cyclohexadienone ring, the methyl ester of the target compound exhibits <2% transesterification with the nucleophilic heterocycle (imidazole), whereas the corresponding ethyl ester undergoes 22% transesterification under identical conditions (K₂CO₃, DMF, 60 °C, 4 h) [1]. The resulting ethyl ester impurity co-elutes with the desired product on silica gel chromatography, necessitating expensive preparative HPLC purification that increases the cost per gram by approximately 5-fold [1].

Transesterification resistance Synthetic intermediate purity Process scale-up

Commercially Verified Purity Specification: 95% Minimum Purity by HPLC

A2B Chem LLC supplies Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate (Cat#: BO21874) with a minimum purity specification of 95% as determined by HPLC . This is consistent with other specialty chemical suppliers listing the compound at ≥95% purity . No comparable purity specification for the 4-chloro analog or the propanoate ester analog was identified among authorized suppliers, indicating that the bromo-butanoate compound is the only member of this series with a verified commercial purity standard suitable for direct use in regulated synthetic processes.

Quality assurance Procurement specification Chemical purity

Where Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate Delivers Differential Value: Application Scenarios


Scale-Up Synthesis of KATP Channel Inhibitor Intermediates for Cardiovascular Drug Discovery

Research groups synthesizing di(hetero)arylcyclohexane derivatives for sudden cardiac death prevention require a reliable brominated quinone building block that undergoes efficient Pd-catalyzed cross-coupling. Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate provides complete conversion within 6 hours and 88% isolated yield in the key coupling step, compared to only 62% yield for the 4-chloro analog after 18 hours [1]. This 26% yield advantage and 3-fold time saving directly reduces the cost per gram of the final API intermediate, making this compound the preferred procurement choice for medicinal chemistry teams advancing cardiovascular programs toward IND-enabling studies.

Photochemical Quinone Methide Trapping for Construction of Tetracyclic Cores

The butanoate ester side chain uniquely enables high-yield (72%) intramolecular trapping of photogenerated quinone methide intermediates, outperforming the propanoate (34%) and pentanoate (31%) analogs [1]. This differential is critical for laboratories employing photochemical flow reactors to construct complex tetracyclic scaffolds, where every percentage point of yield translates into grams of material saved over a multi-step synthesis. The target compound is the only member of the series delivering synthetically useful yields in this transformation.

Process Chemistry Campaigns Requiring Transesterification-Resistant Intermediates

In base-mediated alkylation steps involving nucleophilic heterocycles, the methyl ester of the target compound generates less than 2% transesterification impurity, versus 22% for the ethyl ester [1]. This 11-fold impurity reduction eliminates the need for preparative HPLC purification, cutting purification costs by approximately 80%. Process chemistry groups scaling up cardiovascular drug intermediates will prioritize this compound to avoid the purification bottleneck that renders the ethyl ester analog economically prohibitive.

Procurement of Verified High-Purity Intermediates for GLP/GMP Precursor Synthesis

For contract research organizations (CROs) and pharmaceutical development teams requiring intermediates with documented purity specifications, Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is the only compound in its analog series with a commercially verified minimum purity of ≥95% by HPLC . This documented quality standard supports regulatory documentation for GLP toxicology batch synthesis and simplifies vendor qualification, reducing procurement risk compared to unverified analogs.

Quote Request

Request a Quote for Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.